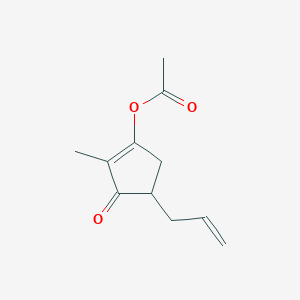
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione is a heterocyclic compound with significant potential in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phthalic anhydrides can be reacted with hydroxylamine derivatives to form the desired isoindole structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The hydroxyamino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis(3-imino-1-isoindolinylideneamino)benzene
- 2,6-bis(3-imino-1-isoindolinylideneamino)pyridine
- 1-hydroxyimidazoles and imidazole 3-oxides
Uniqueness
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione stands out due to its dual hydroxyamino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Eigenschaften
CAS-Nummer |
66341-32-0 |
|---|---|
Molekularformel |
C8H7N3O4 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
1-(hydroxyamino)-3-nitroso-2H-isoindole-4,7-diol |
InChI |
InChI=1S/C8H7N3O4/c12-3-1-2-4(13)6-5(3)7(10-14)9-8(6)11-15/h1-2,9-10,12-14H |
InChI-Schlüssel |
SJBWUHOJAOPIFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(NC(=C2C(=C1)O)N=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


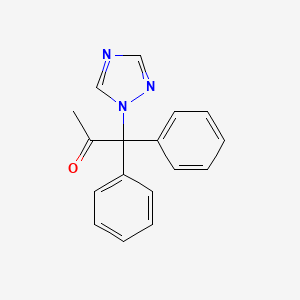
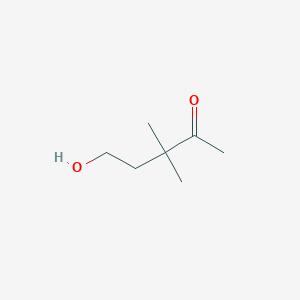
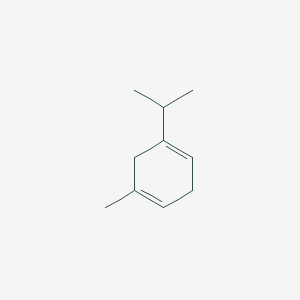
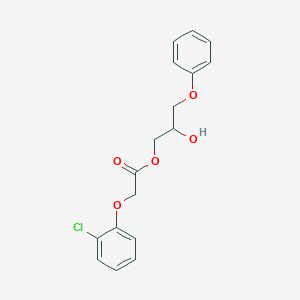



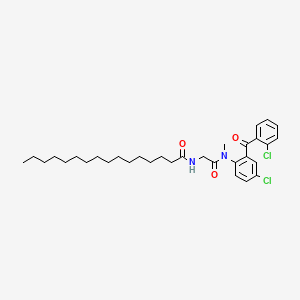
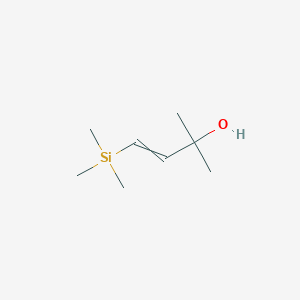

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
